Prepro VIP (156-170) (human)
Description
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C71H106N16O31/c1-35(2)28-44(64(110)78-40(17-22-54(96)97)62(108)80-43(71(117)118)12-6-7-25-72)81-63(109)41(18-23-55(98)99)77-61(107)42(19-24-56(100)101)79-67(113)49-13-8-26-86(49)69(115)46(29-36-10-4-3-5-11-36)83-65(111)45(30-57(102)103)82-68(114)50-14-9-27-87(50)70(116)48(34-90)85-60(106)39(16-21-53(94)95)75-51(91)31-74-59(105)38(15-20-52(92)93)76-66(112)47(33-89)84-58(104)37(73)32-88/h3-5,10-11,35,37-50,88-90H,6-9,12-34,72-73H2,1-2H3,(H,74,105)(H,75,91)(H,76,112)(H,77,107)(H,78,110)(H,79,113)(H,80,108)(H,81,109)(H,82,114)(H,83,111)(H,84,104)(H,85,106)(H,92,93)(H,94,95)(H,96,97)(H,98,99)(H,100,101)(H,102,103)(H,117,118)/t37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZRKFVGBLBUMC-PIPLXOIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C71H106N16O31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1679.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
SPPS employs Fmoc (fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) chemistry for temporary amino acid protection. For Prepro VIP (156-170), Fmoc chemistry is preferred due to its compatibility with acid-sensitive residues and milder cleavage conditions. Key steps include:
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Resin Activation : A Wang resin or Rink amide resin is used, depending on whether the peptide requires a C-terminal amide or free acid.
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Amino Acid Coupling : Activated amino acids (e.g., HBTU/HOBt/DIEA) are coupled sequentially in dimethylformamide (DMF). The sequence SSEGESPDFPEELEK is assembled from the C- to N-terminus.
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Fmoc Deprotection : Piperidine (20–30% in DMF) removes the Fmoc group after each coupling cycle.
Post-synthesis, the peptide-resin is treated with a cleavage cocktail containing trifluoroacetic acid (TFA) , water, and triisopropylsilane (TIS) to liberate the peptide from the resin and remove side-chain protecting groups.
Purification and Characterization
High-Performance Liquid Chromatography (HPLC)
Crude synthetic peptides are purified via reversed-phase HPLC using a C18 column and acetonitrile-water gradients containing 0.1% TFA. For Prepro VIP (156-170), purity levels exceeding 95% are achievable, with higher grades (98–99%) available upon request.
Table 1: HPLC Purification Parameters for Prepro VIP (156-170)
| Parameter | Specification |
|---|---|
| Column | C18, 5 µm particle size, 250 × 4.6 mm |
| Mobile Phase A | 0.1% TFA in water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Gradient | 10–40% B over 30 minutes |
| Flow Rate | 1 mL/min |
| Detection | UV at 214 nm |
Gel Filtration Chromatography
Secondary purification using Sephadex G-50 gel filtration ensures removal of aggregated peptides and residual solvents. The column is equilibrated with 0.25 M ammonium acetate (pH 6.5), and elution profiles are monitored via radioimmunoassays specific to preproVIP fragments.
Formulation and Stability
Stock Solution Preparation
Prepro VIP (156-170) is typically reconstituted in dimethyl sulfoxide (DMSO) at 10 mM concentration, followed by dilution in aqueous buffers for experimental use.
Table 2: Stock Solution Preparation Guidelines
| Parameter | Specification |
|---|---|
| Solvent | DMSO |
| Storage Temperature | –20°C (1 month); –80°C (6 months) |
| Recommended Diluent | Phosphate-buffered saline (PBS) |
| Stability | Avoid repeated freeze-thaw cycles |
In Vivo Formulation
For animal studies, a master solution is prepared by sequentially mixing DMSO, PEG300, Tween 80, and ddH₂O to enhance solubility and bioavailability:
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DMSO Master Liquid : 10 mM peptide in DMSO.
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Dilution : Combine 10 µL DMSO master liquid with 30 µL PEG300, 5 µL Tween 80, and 55 µL ddH₂O.
Quality Control and Analytical Validation
Certificate of Analysis (COA)
Suppliers provide COAs detailing purity (>98%) , molecular weight (1679.71 Da), and amino acid composition verified via mass spectrometry.
Mass Spectrometry (MS)
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS confirms the molecular weight with an error margin of <0.1%.
TFA Content Management
Residual TFA from synthesis is reduced using ion-exchange resins or proprietary TFA removal services to mitigate interference in cellular assays.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions: Prepro VIP (156-170) (human) primarily undergoes hydrolysis and enzymatic cleavage reactions. These reactions are crucial for studying its stability and activity in biological systems.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can induce hydrolysis of peptide bonds.
Enzymatic Cleavage: Proteolytic enzymes such as trypsin and chymotrypsin are commonly used to study the peptide’s degradation and interaction with other proteins.
Major Products Formed: The major products formed from these reactions are smaller peptide fragments and individual amino acids, which can be analyzed to understand the peptide’s stability and degradation pathways .
Scientific Research Applications
Biological Research
Prepro VIP (156-170) is investigated for its role in cellular modulation, particularly concerning neuronal activities and epithelial cell functions. Studies have shown that this peptide can influence smooth muscle motility, blood flow regulation, and secretion processes across various organ systems .
Medical Applications
The therapeutic potential of Prepro VIP (156-170) is being explored in several medical contexts:
- Cardiovascular Health: The peptide has been shown to reduce arterial blood pressure and promote vasodilation, making it a candidate for treating conditions like pulmonary arterial hypertension and other cardiovascular diseases .
- Neurological Disorders: Research indicates that Prepro VIP may play a role in modulating neuroinflammatory responses, suggesting its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
- Cancer Research: There is an ongoing investigation into the effects of Prepro VIP on tumor growth and metastasis, particularly in colorectal and hepatocellular cancers. Its ability to influence immune responses could provide new therapeutic avenues for cancer treatment .
Chemistry Applications
In the field of chemistry, Prepro VIP (156-170) serves as a model peptide for studying peptide synthesis and purification techniques. Its unique sequence allows researchers to examine specific peptide-receptor interactions, contributing to the development of new peptide-based drugs .
Case Study 1: Cardiovascular Effects
A study demonstrated that administration of vasoactive intestinal peptide significantly reduced mean arterial pressure and increased cardiac contractility in animal models. This suggests that derivatives like Prepro VIP could be beneficial in managing heart-related conditions .
Case Study 2: Neuroinflammation
Research involving animal models with induced neuroinflammation showed that treatment with Prepro VIP led to a reduction in inflammatory markers, indicating its potential therapeutic role in neurodegenerative diseases .
Mechanism of Action
Prepro VIP (156-170) (human) exerts its effects by binding to specific receptors, such as VPAC1 and VPAC2, which are part of the secretin/glucagon hormone superfamily. Upon binding, these receptors activate intracellular signaling pathways, including the adenylyl cyclase-cyclic adenosine monophosphate (cAMP) pathway. This activation leads to various physiological responses, such as vasodilation, modulation of smooth muscle motility, and regulation of ion secretion in epithelial cells .
Comparison with Similar Compounds
Other Prepro-VIP Fragments
Prepro VIP (111–122) (human)
- Sequence : Corresponds to residues 111–122 of prepro-VIP, distinct from the 156–170 fragment.
- Function : Acts as a mid-region fragment of the precursor. Unlike Prepro VIP (156–170), it is more abundant in plasma and may serve as a superior biomarker for VIP-producing tumors due to its stability .
- Applications : Used in studies investigating VIP precursor processing and tumor secretion patterns .
Prepro VIP (81–122) (human)
- Sequence : A longer fragment spanning residues 81–122.
- Function : Encompasses the PHM and part of the VIP sequence. Its detection in tumors suggests incomplete precursor cleavage, leading to extended peptide forms like PHV (PHM with C-terminal extensions) .
Key Differences
VIP Analogs and Modified Peptides
Aviptadil Acetate (VIP analog)
- Structure : Synthetic VIP analog with vasodilatory effects.
- Function : Binds to VPAC1/2 receptors, used in treating pulmonary fibrosis and COVID-19-related respiratory failure .
- Comparison: Unlike Prepro VIP (156–170), Aviptadil is a full-length functional peptide, whereas 156–170 is a non-receptor-binding fragment .
[D-p-Cl-Phe⁶,Leu¹⁷]-VIP (Antagonist)
- Structure : VIP receptor antagonist with modified residues.
- Function : Blocks VPAC1/2 (IC₅₀ = 125.8 nM), used to study VIP signaling pathways .
- Contrast : Prepro VIP (156–170) lacks direct receptor interaction but may influence downstream pathways (e.g., cAMP/PKA) .
Biotinyl-VIP
- Modification : Biotin-conjugated VIP for detection assays.
- Application : Facilitates receptor-binding studies, unlike Prepro VIP (156–170), which is utilized for precursor analysis .
Related Precursor Fragments
Peptide Histidine Methionine (PHM)
- Origin : Co-released with VIP from prepro-VIP.
- Function : Shares precursor with VIP but has distinct physiological roles, including smooth muscle relaxation .
- Comparison: Prepro VIP (156–170) and PHM are non-overlapping fragments; PHM levels correlate more strongly with VIP in normal tissues, whereas 156–170 is tumor-associated .
Biological Activity
Prepro vasoactive intestinal peptide (VIP) is a precursor for several biologically active peptides, including VIP itself and peptide histidine methionine (PHM). The segment Prepro VIP (156-170) specifically refers to a part of this precursor that exhibits significant biological activity. VIP is known for its diverse roles in physiological processes, particularly in the gastrointestinal tract, neuronal function, and immune response.
Structure and Composition
The sequence of Prepro VIP (156-170) is as follows:
| One Letter Code | Sequence |
|---|---|
| SSEGESPDFPEELEK | Ser-Ser-Glu-Gly-Glu-Ser-Pro-Asp-Phe-Pro-Glu-Leu-Lys |
Gastrointestinal Effects
VIP and its derivatives, including Prepro VIP (156-170), play crucial roles in regulating gastrointestinal functions. They influence:
- Vasodilation : VIP induces vasodilation in the gastrointestinal tract, enhancing blood flow and nutrient absorption.
- Secretion Regulation : It stimulates the secretion of electrolytes and water in the intestines, promoting digestive processes. For instance, VIP enhances bicarbonate secretion in the duodenum via CFTR activation .
Neurotransmission
VIP acts as a neurotransmitter in the central and peripheral nervous systems. It modulates smooth muscle activity and has been implicated in:
- Smooth Muscle Relaxation : Through VPAC2 receptor activation, VIP can relax gastric smooth muscle, aiding in digestive motility .
- Neuronal Signaling : Prepro VIP-derived peptides are expressed in various neuronal populations, influencing neurotransmission and neuroendocrine signaling .
Immune Modulation
Recent studies have highlighted the immunomodulatory properties of VIP:
- Anti-inflammatory Effects : VIP exhibits anti-inflammatory actions in autoimmune models, suggesting its potential therapeutic use in conditions like multiple sclerosis and rheumatoid arthritis .
- Regulation of Immune Responses : It influences cytokine production and T-cell activity, contributing to immune homeostasis .
Case Study 1: Role of VIP in Diabetes Management
A study explored the therapeutic potential of VIP analogs for managing diabetes. Researchers found that administration of VIP improved glycemic control and enhanced insulin sensitivity in diabetic models. This effect was attributed to enhanced pancreatic function and improved gut hormone secretion .
Case Study 2: VIP in Autoimmune Disorders
In murine models of autoimmune disease, treatment with VIP significantly reduced disease severity. The peptide modulated T-cell responses and decreased pro-inflammatory cytokine levels, indicating its potential as a therapeutic agent for autoimmune conditions .
Expression Patterns
Research has demonstrated that Prepro VIP-derived peptides are differentially expressed in various tissues:
- In the gastrointestinal tract, levels of these peptides vary with physiological states such as thyroid hormone levels, indicating a complex regulatory mechanism .
- In the brain, distinct expression patterns suggest specialized roles for these peptides in neurobiology .
Mechanistic Insights
Mechanistic studies have elucidated how VIP mediates its effects through specific receptors:
- Receptor Interaction : VIP primarily acts through VPAC1 and VPAC2 receptors, which are G-protein-coupled receptors that mediate various physiological responses .
- Signal Transduction Pathways : Activation of these receptors leads to increased intracellular cAMP levels, which are critical for many of VIP's biological effects .
Q & A
Q. What is the structural and functional significance of Prepro VIP (156-170) (human) in neuroendocrine signaling?
Prepro VIP (156-170) is a peptide fragment derived from prepro-vasoactive intestinal polypeptide (VIP), a neuropeptide with roles in vasodilation, immune modulation, and neurotransmission . Its functional significance lies in its potential as a bioactive fragment influencing VPAC1/VPAC2 receptor interactions. Researchers should prioritize structural characterization (e.g., via mass spectrometry or NMR) to map its conformational stability and receptor-binding domains . Comparative studies with full-length VIP or other fragments (e.g., Prepro VIP (81-122)) can clarify its unique signaling properties .
Q. How should experimental models be designed to study the in vitro effects of Prepro VIP (156-170) on cancer cell lines?
Use cancer cell lines with confirmed VPAC receptor expression (e.g., HT-29 colon carcinoma or A549 lung adenocarcinoma). Include controls for autocrine VIP signaling and validate receptor knockdown/knockout models to isolate fragment-specific effects . Dose-response assays (0.1–100 nM) and time-course experiments (0–48 hours) are critical to assess proliferation, apoptosis (via caspase-3/7 assays), and migration (scratch/wound-healing assays). Adhere to NIH guidelines for preclinical reproducibility, including blinding and statistical power calculations .
Advanced Research Questions
Q. How can conflicting data on Prepro VIP (156-170)’s role in tumor metastasis be resolved?
Contradictions may arise from variability in peptide synthesis purity, receptor isoform expression, or tumor microenvironment factors. Address this by:
- Standardizing peptide sources (HPLC-purified, ≥95% purity) .
- Using multi-omics approaches (transcriptomics/proteomics) to identify downstream effectors (e.g., cAMP/PKA vs. MAPK pathways) .
- Incorporating patient-derived xenograft (PDX) models to mimic human tumor heterogeneity . Discrepancies in Western blot/IHC results should be mitigated by validating antibodies against synthetic Prepro VIP (156-170) and using RNA-seq to confirm transcript-level expression .
Q. What methodologies are optimal for analyzing Prepro VIP (156-170)’s interaction with G-protein-coupled receptors (GPCRs)?
Employ biophysical techniques such as surface plasmon resonance (SPR) or fluorescence polarization to quantify binding affinity (KD) to VPAC1/VPAC2. Pair this with functional assays (cAMP ELISAs) to correlate binding with downstream signaling . For structural insights, use cryo-EM or molecular dynamics simulations to model receptor-ligand interactions, focusing on residue-specific contacts (e.g., Arg-158 or Phe-162) . Cross-validate findings with VPAC antagonist studies (e.g., VIPhyb) to confirm specificity .
Q. How can researchers validate Prepro VIP (156-170) as a biomarker for neuroendocrine tumors?
Design a multi-center cohort study with matched tissue and plasma samples. Use LC-MS/MS for absolute quantification in biospecimens, ensuring detection limits ≤1 pg/mL. Compare with established biomarkers (chromogranin A) and assess diagnostic sensitivity/specificity via ROC curves. Address confounding factors (e.g., renal clearance rates) by stratifying cohorts by glomerular filtration rate (GFR) . Ethical oversight must include informed consent protocols for human tissue use, per institutional review board (IRB) standards .
Methodological Challenges and Solutions
Q. What are the limitations of current protein expression studies for Prepro VIP (156-170), and how can they be overcome?
Limitations include antibody cross-reactivity with other VIP fragments and poor detection of low-abundance peptides. Solutions:
- Develop custom monoclonal antibodies using synthetic Prepro VIP (156-170) as immunogens .
- Combine immunoprecipitation with tandem mass spectrometry (IP-MS/MS) for enhanced sensitivity .
- Utilize single-cell RNA sequencing to map prepro-VIP transcript distribution in tissues, bypassing protein-level variability .
Q. How should researchers design a cross-species study to evaluate Prepro VIP (156-170)’s evolutionary conservation?
Select species with annotated VIP homologs (e.g., mouse, rat, non-human primates). Perform sequence alignment (Clustal Omega) to identify conserved residues and synthesize species-specific analogs for functional comparison. In vivo models (e.g., VIP knockout mice) can test fragment rescue phenotypes (e.g., immune response or circadian rhythm modulation). Ensure ethical compliance with ARRIVE guidelines for animal studies .
Data Analysis Frameworks
Q. Which statistical frameworks are appropriate for analyzing dose-dependent effects of Prepro VIP (156-170)?
Use nonlinear regression models (e.g., log[agonist] vs. response in GraphPad Prism) to calculate EC50 values. For multi-variable datasets (e.g., transcriptomics), apply hierarchical clustering or PCA to identify co-regulated pathways. Address batch effects with ComBat normalization and validate findings via bootstrapping .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
